molecular formula C4H6N4OS B565728 5,6-Diamino-2-thiouracil-13C,15N CAS No. 1246816-80-7

5,6-Diamino-2-thiouracil-13C,15N

Cat. No. B565728
CAS RN: 1246816-80-7
M. Wt: 160.164
InChI Key: QYSWOQHLIDKEOL-BFQMUAMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-2-thiouracil-13C,15N (DATU-13C,15N) is a stable isotope-labeled thiouracil analog that has been used in numerous studies to investigate the biochemical and physiological effects of thiouracil derivatives. DATU-13C,15N has been used in a variety of applications, including protein labeling, enzymatic studies, and drug metabolism studies. It has also been used to study the mechanism of action of thiouracil derivatives.

Scientific Research Applications

5,6-Diamino-2-thiouracil-13C,15N has been used in a variety of scientific research applications. It has been used to study the mechanism of action of thiouracil derivatives, as well as to label proteins and enzymes for structural and functional studies. It has also been used to study the metabolism of thiouracil derivatives in vivo, as well as to study the biochemical and physiological effects of thiouracil derivatives.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-thiouracil-13C,15N is not yet fully understood. However, it is believed that the thiouracil moiety of the molecule is responsible for its biological activity. The thiouracil moiety is thought to bind to the active site of enzymes and proteins, thus modulating their activity. It is also believed that the 13C,15N-labeled methyl iodide moiety of the molecule may interact with the thiouracil moiety, thus affecting its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to modulate the activity of certain enzymes and proteins in vitro. It has also been shown to have an effect on the metabolism of thiouracil derivatives in vivo.

Advantages and Limitations for Lab Experiments

The major advantage of using 5,6-Diamino-2-thiouracil-13C,15N in lab experiments is that it is a stable isotope-labeled thiouracil analog, which allows for the study of the biochemical and physiological effects of thiouracil derivatives. Additionally, it can be used to label proteins and enzymes for structural and functional studies. The major limitation of using this compound in lab experiments is that the mechanism of action of the molecule is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The future directions for 5,6-Diamino-2-thiouracil-13C,15N research include further investigation of the mechanism of action of the molecule, as well as further studies of its biochemical and physiological effects. Additionally, further studies of the metabolism of thiouracil derivatives in vivo, and further studies of the effects of this compound on the activity of enzymes and proteins in vitro, are also areas of future research. Finally, further studies of the use of this compound for protein and enzyme labeling for structural and functional studies are also areas of future research.

Synthesis Methods

5,6-Diamino-2-thiouracil-13C,15N can be synthesized from 5,6-diaminouracil by a two-step process. First, the 5,6-diaminouracil is reacted with thiophosgene in the presence of a base to form the thiourea derivative. The thiourea derivative is then reacted with 13C,15N-labeled methyl iodide to form the this compound. This method has been used to synthesize a variety of thiouracil derivatives, including this compound.

properties

IUPAC Name

6-amino-5-(15N)azanyl-2-sulfanylidene-(613C)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)/i2+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWOQHLIDKEOL-BFQMUAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=[13C](NC(=S)NC1=O)N)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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